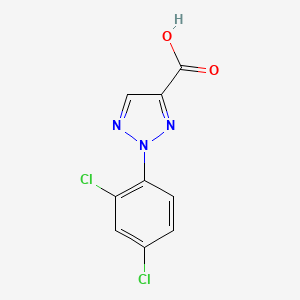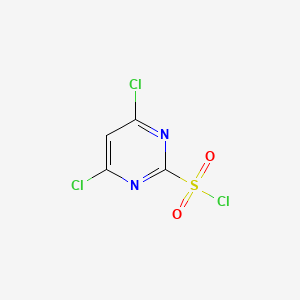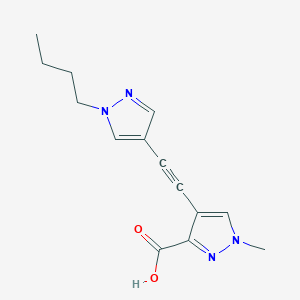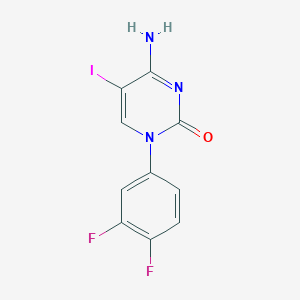
2-Cyclopropyl-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group at position 2, a pyridin-2-yl group at position 4, and a carboxylic acid group at position 5. This compound is of significant interest due to its potential pharmacological activities and its role as an intermediate in the synthesis of various bioactive molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.
Attachment of the Pyridin-2-yl Group: The pyridin-2-yl group can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridin-2-yl boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents to improve yield and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropyl-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Cyclopropyl-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it may inhibit kinases or other signaling proteins, leading to the modulation of cellular pathways and biological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share the pyridin-2-yl and pyrimidine core but differ in other substituents, leading to variations in their biological activities.
Pyrido[2,3-d]pyrimidin-5-one Derivatives: These compounds have a fused pyridine-pyrimidine ring system and exhibit different pharmacological properties.
Pyrimidino[4,5-d][1,3]oxazine Derivatives: These compounds contain an additional oxazine ring and are studied for their unique biological activities.
Uniqueness
2-Cyclopropyl-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C13H11N3O2 |
|---|---|
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
2-cyclopropyl-4-pyridin-2-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C13H11N3O2/c17-13(18)9-7-15-12(8-4-5-8)16-11(9)10-3-1-2-6-14-10/h1-3,6-8H,4-5H2,(H,17,18) |
InChI-Schlüssel |
LZTJMQIJVMKCBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NC=C(C(=N2)C3=CC=CC=N3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Difluoromethoxy)benzo[d]oxazole-4-methanol](/img/structure/B11789195.png)

![tert-Butyl 7-(2-aminoethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B11789202.png)
![Ethyl 4-chloro-7-isopropylpyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B11789203.png)







![(S)-1-(1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B11789233.png)

